molecular formula C12H8N2O B1496473 2-Hydroxyphenazine CAS No. 4190-95-8

2-Hydroxyphenazine

Cat. No.: B1496473
CAS No.: 4190-95-8
M. Wt: 196.2 g/mol
InChI Key: RETSEGNZNUBJRB-UHFFFAOYSA-N
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Description

2-Hydroxyphenazine is a member of phenazines.
This compound is a natural product found in Pseudomonas chlororaphis with data available.

Mechanism of Action

Target of Action

2-Hydroxyphenazine, a derivative of phenazine, is primarily produced by bacteria, particularly Pseudomonas strains . It targets a variety of organisms, including plant-pathogenic fungi, making it useful in controlling plant diseases . It also exhibits broad-spectrum antifungal activity .

Mode of Action

The mode of action of this compound involves interaction with its targets, leading to their inhibition. It has been reported that phenazine derivatives can inhibit cell viability, DNA synthesis, induce cell cycle arrest, and apoptosis in cancer cells .

Biochemical Pathways

This compound is synthesized through the shikimic acid pathway, using the intermediate chorismic acid as the branch point for biosynthesis of the basic phenazine aromatic structure . The biosynthetic pathway for this compound from phenazine-1-carboxylic acid was confirmed by identifying this compound-1-carboxylic acid as an intermediate .

Result of Action

The molecular and cellular effects of this compound’s action include modification of cellular redox states, regulation of gene expression patterns, contribution to biofilm formation and architecture, and enhancement of bacterial survival . It also has the ability to reduce molecular oxygen to reactive oxygen species .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of phenazines, including this compound, is controlled by complex regulatory networks that respond to environmental, nutritional, population, and metabolic inputs

Biochemical Analysis

Biochemical Properties

2-Hydroxyphenazine plays a significant role in biochemical reactions, primarily due to its redox properties. It acts as an electron shuttle, facilitating electron transfer to alternate terminal acceptors. This compound interacts with various enzymes and proteins, including those involved in the bacterial electron transport chain. For instance, it can interact with cytochromes and other redox-active proteins, modulating their activity and influencing cellular respiration . Additionally, this compound can affect the production of reactive oxygen species, impacting oxidative stress responses in cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In bacterial cells, it contributes to biofilm formation and architecture, enhancing bacterial survival and virulence . It also influences cell signaling pathways by acting as a signaling molecule that regulates gene expression patterns. In eukaryotic cells, this compound can modify cellular redox states, impacting processes such as cell proliferation, apoptosis, and immune responses . Its ability to generate reactive oxygen species can lead to oxidative damage in cells, affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as those involved in the electron transport chain . This inhibition can lead to disruptions in cellular respiration and energy production. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in stress responses, metabolism, and virulence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the formation of various by-products . These degradation products can have different biological activities, potentially altering the compound’s overall impact on cells. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its ability to induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance bacterial survival and virulence without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative damage to tissues and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antimicrobial or antifungal activity without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. The compound is synthesized through the shikimate pathway, with chorismate serving as a precursor . Enzymes such as PhzO convert phenazine-1-carboxylic acid to this compound, with 2-hydroxy-phenazine-1-carboxylic acid acting as an intermediate . These metabolic pathways are tightly regulated, ensuring the efficient production and utilization of this compound in bacterial cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by factors such as cellular redox state and the presence of other metabolites . These interactions can affect the overall distribution and activity of this compound within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, where it can influence cellular respiration and energy production . Post-translational modifications and targeting signals play a role in directing this compound to its appropriate subcellular locations . These localization patterns can impact the compound’s ability to modulate cellular processes and exert its biochemical effects .

Biological Activity

2-Hydroxyphenazine (2-OH-PHZ) is a phenazine derivative known for its significant biological activities, particularly in the context of plant health and microbial interactions. This article explores its biosynthesis, biological properties, and potential applications, supported by data tables and research findings.

Biosynthesis of this compound

The biosynthetic pathway for 2-OH-PHZ primarily involves the conversion of phenazine-1-carboxylic acid (PCA) through the action of specific enzymes. The enzyme PhzO is crucial in this process, facilitating the hydroxylation of PCA to produce 2-OH-PHZ. Studies indicate that this reaction requires NADP(H) and iron ions (Fe) as cofactors .

Key Steps in Biosynthesis:

  • Starting Material: Phenazine-1-carboxylic acid (PCA)
  • Enzyme Involved: PhzO
  • Cofactors Required: NADP(H), Fe
  • End Product: this compound (2-OH-PHZ)

Antimicrobial Properties

Research has demonstrated that 2-OH-PHZ exhibits potent antimicrobial activity against a variety of pathogens, including fungi and bacteria. It has been shown to possess stronger bacteriostatic and fungistatic properties compared to PCA . The mechanisms underlying this activity include:

  • Disruption of electron transport in microbial cells.
  • Induction of oxidative stress through the overproduction of reactive oxygen species (ROS) such as superoxide (O2O_2^-) and hydrogen peroxide (H2O2H_2O_2).

Impact on Biofilm Formation

Studies have indicated that 2-OH-PHZ plays a significant role in biofilm formation by promoting the release of extracellular DNA (eDNA), which is essential for maintaining biofilm structure . The production of structured biofilms enhances bacterial survival in competitive environments.

Table 1: Comparison of Biological Activities

CompoundAntimicrobial ActivityBiofilm FormationMechanism of Action
This compoundStrongPromotesDisrupts electron transport; induces oxidative stress
Phenazine-1-carboxylic acidModerateWeakPrimarily fungistatic with limited effects on bacteria

Case Studies

  • Study on Pseudomonas chlororaphis : A study demonstrated that strains producing 2-OH-PHZ showed enhanced biofilm matrix production compared to non-producing strains. Transcriptomic analyses revealed differential gene expression patterns linked to biofilm formation .
  • Comparative Analysis : In a comparative study, 2-OH-PHZ was found to inhibit the growth of Gaeumannomyces graminis var. tritici, showcasing its potential as a biocontrol agent in agricultural settings .

Future Directions and Applications

The potential applications of 2-OH-PHZ extend beyond agriculture into areas such as biocontrol agents for plant diseases and as a model compound for studying phenazine derivatives' roles in microbial ecology. Future research should focus on optimizing biosynthetic pathways for increased yield and understanding the broader ecological impacts of these compounds.

Scientific Research Applications

Biocontrol Agent in Agriculture

Antifungal Properties
2-OH-PHZ exhibits significant antifungal activity, making it a valuable biocontrol agent against plant pathogens. Studies have shown that it is more effective than its precursor, phenazine-1-carboxylic acid (PCA), in controlling diseases such as wheat take-all disease caused by Gaeumannomyces graminis var. tritici .

Mechanism of Action
The mechanism behind the antifungal activity of 2-OH-PHZ involves the induction of reactive oxygen species (ROS) in target pathogens, which leads to cell damage and death . This property has been harnessed in biopesticides, enhancing crop protection while minimizing chemical pesticide use.

Biofilm Formation and Stability

Role in Biofilms
Research indicates that 2-OH-PHZ plays a crucial role in biofilm matrix production. It promotes the release of extracellular DNA (eDNA), which is essential for maintaining the structural integrity of biofilms formed by Pseudomonas species . This characteristic is particularly important in agricultural settings where biofilms can enhance nutrient availability and plant health.

Phenazine Derivative Biofilm Stability eDNA Contribution
This compoundHighSignificant
Phenazine-1-Carboxylic AcidModerateLimited

Enhanced Production Techniques

Fermentation Strategies
To increase the yield of 2-OH-PHZ, innovative fermentation strategies have been developed. A two-stage fermentation process involving the addition of DTT (dithiothreitol) and H₂O₂ has been shown to significantly enhance production levels . This method is critical for large-scale applications, ensuring adequate supply for agricultural use.

Genetic Engineering Applications

Biosynthetic Pathway Elucidation
The biosynthetic pathway for 2-OH-PHZ has been characterized, revealing that it is produced from PCA through the action of the enzyme PhzO . Understanding this pathway allows for genetic engineering approaches to enhance production rates through targeted modifications in microbial strains.

Gene Cluster Function Impact on Production
phzIRABCDEFGCore phenazine biosynthesis genesIncreased yield
phzOConverts PCA to 2-OH-PHZCritical step

Environmental Applications

Microbial Interactions
In addition to its agricultural benefits, 2-OH-PHZ has implications in environmental microbiology. Its ability to influence microbial community structures through biofilm formation and eDNA release can enhance soil health and nutrient cycling .

Case Studies

  • Case Study 1: Wheat Disease Control
    A study demonstrated that 2-OH-PHZ effectively reduced disease severity in wheat crops infected with Gaeumannomyces graminis, outperforming traditional chemical fungicides .
  • Case Study 2: Biofilm Stability Enhancement
    Research on Pseudomonas chlororaphis showed that strains producing higher levels of 2-OH-PHZ formed more stable biofilms, which contributed to better nutrient absorption in soil environments .

Properties

IUPAC Name

phenazin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c15-8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETSEGNZNUBJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902389
Record name NoName_1631
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4190-95-8
Record name 2-Hydroxyphenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004190958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyphenazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological activities of 2-hydroxyphenazine?

A1: this compound exhibits a broad spectrum of biological activities, primarily recognized for its antifungal and antibacterial properties. Research suggests it plays a crucial role in the biocontrol of plant diseases, demonstrating stronger bacteriostatic and fungistatic activity against specific pathogens compared to its precursor, phenazine-1-carboxylic acid (PCA). [, , ]

Q2: How does this compound exert its antifungal effects?

A2: While the exact mechanism of action remains to be fully elucidated, studies suggest that this compound might induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and ultimately cell death. []

Q3: What is the role of this compound in methanogenic archaea?

A3: In methanogenic archaea like Methanosarcina mazei, a derivative of this compound called methanophenazine serves as a crucial redox-active component in the membrane-bound electron transport chain, facilitating energy conservation processes. [, , ]

Q4: Can this compound be used to enhance the activity of other biocontrol agents?

A4: Research suggests that combining this compound with other agents, such as potassium ferricyanide (K3[Fe(CN)6]) and hydrogen peroxide (H2O2), can enhance the conversion rate of PCA to this compound, potentially boosting its biocontrol efficacy. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C12H8N2O and a molecular weight of 196.20 g/mol. []

Q6: How is the structure of this compound confirmed?

A6: The structure of this compound has been elucidated using a combination of analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy. [, , ]

Q7: Are there any specific structural features of this compound that contribute to its biological activity?

A7: Research suggests that the hydroxyl group at the 2-position of the phenazine ring is crucial for the antifungal activity of this compound. Modifications to this group or the carboxyl group in PCA can significantly impact its activity. [, ]

Q8: How is this compound biosynthesized?

A8: In Pseudomonas species, this compound is biosynthesized from phenazine-1-carboxylic acid (PCA) through the action of a specific enzyme, PhzO, an aromatic monooxygenase. [, ]

Q9: What factors influence the production of this compound in Pseudomonas?

A9: Several factors can influence the production of this compound, including the availability of precursors like PCA, the presence of specific enzymes like PhzO, and environmental factors such as temperature, pH, and nutrient availability. [, , , ]

Q10: What genes are involved in the biosynthesis of this compound?

A10: The biosynthesis of this compound involves a cluster of genes, including phzABCDEFG, which are responsible for the production of various enzymes involved in the phenazine biosynthetic pathway. [, , ]

Q11: How is this compound metabolized?

A11: The metabolism of this compound has been studied in the context of its bioreductive activation in hypoxic conditions. Studies suggest that enzymes like DT-diaphorase and cytochrome P450 might be involved in its metabolism, leading to the formation of reactive species that contribute to its cytotoxic activity. [, , ]

Q12: What are the potential applications of this compound?

A12: Due to its potent antifungal and antibacterial properties, this compound holds promise as a biocontrol agent for managing plant diseases. Its potential use as a therapeutic agent, particularly in cancer treatment targeting hypoxic tumor cells, is also under investigation. [, , , , ]

Q13: Are there any challenges associated with the large-scale production of this compound?

A13: Yes, one challenge in the large-scale production of this compound for biocontrol applications is its relatively low yield under natural conditions. Research is exploring various fermentation optimization strategies, such as two-stage fermentation and genetic engineering, to enhance its production. [, ]

Q14: Is this compound toxic?

A14: While this compound exhibits potent antifungal and antibacterial activity, its toxicity to humans and other mammals requires further investigation. []

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